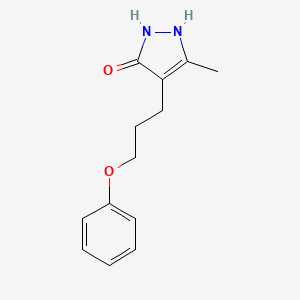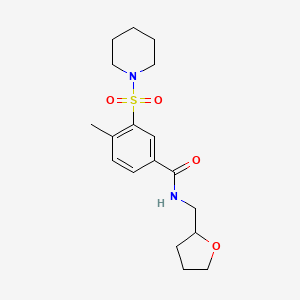
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide, also known as FMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FMA is a member of the acetanilide class of compounds and has been shown to possess a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to possess a range of biochemical and physiological effects. Studies have shown that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can reduce inflammation, inhibit the growth of cancer cells, and induce cell death in cancer cells. N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to have analgesic properties and can be used to treat pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its ability to inhibit the activity of COX-2 and HDACs, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide. One direction is to study the potential use of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in the treatment of cancer. Another direction is to study the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in more detail, in order to gain a better understanding of its biochemical and physiological effects. Additionally, further research is needed to determine the safety and toxicity of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide, in order to establish its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 5-fluoro-2-methylaniline with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study showed that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can be used as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-3-6-13(7-4-11)9-16(19)18-15-10-14(17)8-5-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLXWGMXSDEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![7-(2-furyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5314267.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)

![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)


![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)